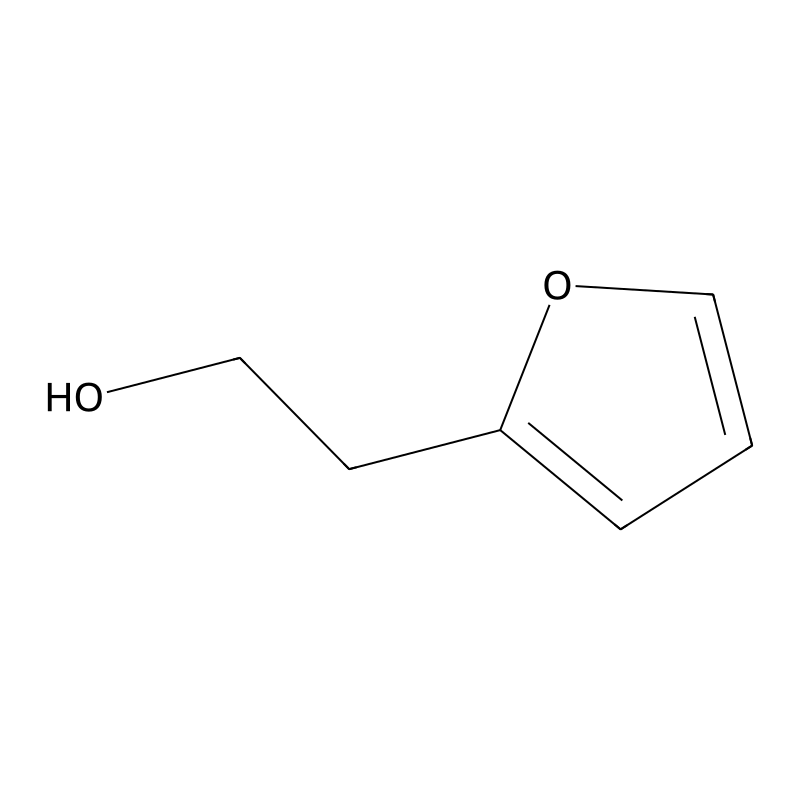2-Furanethanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential as a Biofuel
2-Furanethanol has been identified as a potential biofuel due to its favorable properties. It is produced from biomass through fermentation processes using microorganisms like bacteria or yeast. This renewable and sustainable aspect makes it an attractive alternative to fossil fuels. Additionally, 2-furanethanol possesses high energy density, meaning it can store a significant amount of energy in a given volume, making it suitable for transportation fuels. Research is ongoing to optimize production methods and investigate its performance in combustion engines [].
Applications in Chemical Synthesis
2-Furanethanol serves as a valuable starting material for the synthesis of various other chemicals. Its furan ring structure allows for diverse functionalization, enabling the creation of complex molecules with specific properties. Studies have explored its use in the synthesis of pharmaceuticals, agricultural chemicals, and polymers [, ].
2-Furanethanol, also known as β-amino-2-furanethanol or 2-amino-2-(furan-2-yl)ethanol, is an organic compound with the molecular formula CHNO and a molar mass of approximately 127.14 g/mol . This compound features a furan ring substituted with an ethanol group, which contributes to its unique properties and reactivity. The structure includes a hydroxyl group (-OH) and an amino group (-NH), which can participate in various
- Electrophilic Substitution: The furan ring can react with electrophiles, leading to substitution at the 2-position.
- Nucleophilic Reactions: The amino group can act as a nucleophile, allowing for reactions with electrophilic centers.
- Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.
- Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones.
Research indicates that 2-furanethanol exhibits various biological activities. It has been studied for its potential antibacterial properties and as a scaffold in medicinal chemistry. Its structural similarity to other biologically active compounds suggests it may have applications in drug development, particularly in targeting specific enzymes or receptors .
Several methods have been developed for synthesizing 2-furanethanol:
- Direct Amination: Reacting furan derivatives with amines in the presence of catalysts.
- Reduction of Furan Derivatives: Reducing furans or their derivatives using reducing agents such as lithium aluminum hydride.
- Reactions with Aldehydes: Condensation of furan with aldehydes followed by reduction to yield 2-furanethanol.
These methods highlight the compound's versatility and the importance of reaction conditions in determining the yield and purity of the final product .
2-Furanethanol has several applications across various fields:
- Pharmaceuticals: Used as an intermediate in the synthesis of bioactive compounds.
- Flavors and Fragrances: Its pleasant odor makes it suitable for use in flavoring agents.
- Polymer Chemistry: Can act as a monomer in polymer synthesis due to its reactive functional groups.
Studies on the interactions of 2-furanethanol with biological systems indicate its potential as a lead compound for developing new therapeutic agents. Interaction studies often focus on its binding affinity to specific receptors or enzymes, providing insights into its mechanism of action and efficacy in biological systems .
Several compounds share structural similarities with 2-furanethanol, highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Furfuryl Alcohol | CHO | Contains a hydroxymethyl group |
| 5-Hydroxymethylfurfural | CHO | A sugar derivative used in food chemistry |
| 2-Furylmethanol | CHO | Lacks an amino group |
Uniqueness: Unlike these compounds, 2-furanethanol combines both amino and hydroxyl functionalities, which enhances its reactivity and potential applications in medicinal chemistry.
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms


Flammable;Irritant








